Cycloguanil hydrochloride
Overview
Description
Cycloguanil hydrochloride is a dihydrofolate reductase inhibitor and a metabolite of the antimalarial drug proguanil . It is primarily responsible for the antimalarial activity of proguanil and has been studied for its potential use in combination with other drugs to combat resistance to current antimalarial treatments .
Mechanism of Action
Target of Action
Cycloguanil hydrochloride primarily targets the dihydrofolate reductase (DHFR) enzyme . This enzyme plays a crucial role in the reproduction of the malaria parasite, Plasmodium falciparum and Plasmodium vivax .
Mode of Action
This compound, an active metabolite of the antimalarial drug proguanil , exerts its antimalarial action by inhibiting the DHFR enzyme . This inhibition disrupts the reproduction of the malaria parasite within the red blood cells .
Biochemical Pathways
The inhibition of the DHFR enzyme by this compound affects the folic acid synthesis pathway . This disruption prevents the malaria parasite from reproducing and growing within the red blood cells .
Pharmacokinetics
It is known that proguanil, the parent drug of cycloguanil, is rapidly and extensively absorbed . Proguanil is partially metabolized and partially excreted unchanged in urine . Its principal metabolite, cycloguanil, is also excreted in urine . The elimination half-lives of proguanil and cycloguanil are 12 to 15 hours in adults and children .
Result of Action
The result of this compound’s action is the suppression of malaria caused by susceptible strains of Plasmodium falciparum and other species of Plasmodium . By inhibiting the DHFR enzyme, this compound prevents the reproduction of the malaria parasite, thereby curing the acute infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dietary fat can increase the rate and extent of absorption of proguanil, the parent drug of cycloguanil . .
Biochemical Analysis
Biochemical Properties
Cycloguanil hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts deoxythymidylate synthesis, which is essential for DNA replication and cell multiplication .
Cellular Effects
This compound affects various types of cells, particularly the cells of the malarial parasite Plasmodium falciparum . It disrupts the normal functioning of these cells by inhibiting the enzyme dihydrofolate reductase, thereby preventing the synthesis of nucleotides required for DNA replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts deoxythymidylate synthesis, which is essential for DNA replication and cell multiplication .
Metabolic Pathways
This compound is involved in the folate metabolic pathway . It interacts with the enzyme dihydrofolate reductase, inhibiting its activity and thereby disrupting the synthesis of tetrahydrofolate .
Transport and Distribution
This compound is a substrate of organic cation transporters and multidrug and toxin extrusion proteins . These transporters play a crucial role in the distribution of this compound within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: This intermediate is then condensed with acetone to produce cycloguanil .
Industrial Production Methods: Industrial production of cycloguanil hydrochloride follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cycloguanil hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Cycloguanil hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of dihydrofolate reductase inhibitors.
Medicine: this compound is primarily used in the treatment and prevention of malaria.
Comparison with Similar Compounds
Cycloguanil hydrochloride is structurally similar to other dihydrofolate reductase inhibitors, such as pyrimethamine and trimethoprim . it is unique in its specific activity against the malarial parasite and its role as a metabolite of proguanil . Other similar compounds include:
Proguanil: The parent compound of this compound, used in combination with atovaquone for malaria prophylaxis.
Chlorproguanil: Another metabolite of proguanil with similar antimalarial activity.
Pyrimethamine: A dihydrofolate reductase inhibitor used in combination with sulfadoxine for malaria treatment.
This compound stands out due to its specific mechanism of action and its potential use in combination therapies to overcome drug resistance .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
516-21-2 (Parent) | |
Record name | Cycloguanil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049053 | |
Record name | Cycloguanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152-53-4 | |
Record name | Chlorcycloguanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloguanil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOGUANIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cycloguanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOGUANIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cycloguanil hydrochloride interact with its target and what are the downstream effects?
A1: this compound, a dihydrofolate reductase (DHFR) inhibitor, exerts its antimalarial activity by disrupting the folate metabolic pathway in parasites like Plasmodium berghei [, ]. Specifically, it inhibits the enzyme DHFR, which is crucial for the synthesis of tetrahydrofolic acid, a coenzyme essential for DNA synthesis and other metabolic processes []. By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, ultimately leading to the death of the parasite.
Q2: What is known about the structure of this compound and its potential for conformational flexibility?
A2: this compound (C11H15ClN5+·Cl−, Mr = 288.20) possesses a triazine ring structure with an amino group substitution that replaces the pteridine carbonyl oxygen atom found in folates [, ]. Neutron diffraction studies revealed that the five atoms of the triazine ring are nearly coplanar, with the quaternary carbon atom (C2) displaced from this plane []. Notably, the amino groups within the structure exhibit flexibility, both in-plane and out-of-plane, which could potentially facilitate enzyme binding [].
Q3: Are there any specific analytical techniques used to study this compound?
A4: Crystallographic techniques, including X-ray and neutron diffraction, have been instrumental in elucidating the structural characteristics of this compound, providing insights into its geometry and potential interactions with its target [, ]. These techniques provide valuable data on bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of its structure-activity relationship.
Q4: What are some of the limitations of in vitro studies on this compound?
A5: While in vitro studies provide valuable insights into the direct inhibitory effects of this compound on parasites, they may not fully capture the complexity of in vivo conditions []. Factors like drug metabolism, host immune responses, and the potential for drug resistance development can influence the efficacy of this compound in a living organism and might not be fully represented in a controlled laboratory setting.
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